3,4,5,5-Tetramethyloctane
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Overview
Description
3,4,5,5-Tetramethyloctane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of a chain of carbon atoms with four methyl groups attached at the 3rd, 4th, and 5th positions. This compound is part of the larger family of alkanes, which are hydrocarbons with single bonds between carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,5-Tetramethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of smaller alkanes or alkenes with methyl groups. For instance, a possible synthetic route could involve the reaction of 3,4,5-trimethylhexane with a methylating agent under specific conditions to introduce the additional methyl group at the 5th position.
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. Catalysts such as zeolites or metal oxides can be used to facilitate the alkylation reactions. The reaction conditions, including temperature, pressure, and the presence of hydrogen gas, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,4,5,5-Tetramethyloctane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert this compound into simpler alkanes or alkenes.
Substitution: Halogenation reactions can replace hydrogen atoms with halogen atoms (e.g., chlorine or bromine) to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium or platinum) is commonly used for reduction reactions.
Substitution: Halogenation reactions often use halogen gases (e.g., Cl2 or Br2) under UV light or heat.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Simpler alkanes or alkenes.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,4,5,5-Tetramethyloctane has various applications in scientific research, including:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Biology: Its derivatives are studied for their potential biological activities and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals and drug delivery systems.
Industry: It is used as a solvent and intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of 3,4,5,5-Tetramethyloctane depends on the specific reactions it undergoes. In oxidation reactions, the compound interacts with oxidizing agents to form new functional groups. In reduction reactions, it interacts with reducing agents to break down into simpler molecules. The molecular targets and pathways involved vary based on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
3,4,5,6-Tetramethyloctane: Another branched alkane with a similar structure but different methyl group positions.
2,2,3,4-Tetramethyloctane: A compound with methyl groups at different positions on the carbon chain.
4,4,5,5-Tetramethyloctane: A compound with methyl groups at the 4th and 5th positions.
Uniqueness
3,4,5,5-Tetramethyloctane is unique due to its specific arrangement of methyl groups, which can influence its chemical reactivity and physical properties. This distinct structure can lead to different reaction pathways and products compared to other similar compounds.
Properties
CAS No. |
62185-20-0 |
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Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
3,4,5,5-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-7-9-12(5,6)11(4)10(3)8-2/h10-11H,7-9H2,1-6H3 |
InChI Key |
NCNZUEBQNGRARF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C(C)C(C)CC |
Origin of Product |
United States |
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